1-(5-chloro-2-methoxyphenyl)-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea
Description
1-(5-Chloro-2-methoxyphenyl)-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea (molecular formula: C₁₃H₁₄ClN₃O₃; molecular weight: 295.72) is a urea-based small molecule featuring a 5-chloro-2-methoxyphenyl group and a 5-methyl-1,2-oxazol-4-ylmethyl substituent. The compound’s structure is defined by its urea backbone (N-C(=O)-N), which serves as a critical pharmacophore in medicinal chemistry due to its hydrogen-bonding capacity and conformational rigidity .
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O3/c1-8-9(7-16-20-8)6-15-13(18)17-11-5-10(14)3-4-12(11)19-2/h3-5,7H,6H2,1-2H3,(H2,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISULDQPYYGEXDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CNC(=O)NC2=C(C=CC(=C2)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxazole Ring Construction
The 1,2-oxazole (isoxazole) ring is synthesized via the Robinson-Gabriel method , which involves cyclodehydration of β-hydroxyamides using sulfuric acid or polyphosphoric acid. For the 5-methyl-4-aminomethyl variant:
- Starting Material : Ethyl 3-aminocrotonate reacts with hydroxylamine to form β-hydroxyamide.
- Cyclization : Treat with PCl₃ in DMF to yield 5-methyl-1,2-oxazole-4-carboxylic acid ethyl ester.
- Reduction : LiAlH₄ reduces the ester to (5-methyl-1,2-oxazol-4-yl)methanol.
- Amination : Convert the alcohol to the amine via Mitsunobu reaction (DEAD, Ph₃P, HN₃) or Gabriel synthesis.
Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | PCl₃, DMF, 80°C | 72% |
| Reduction | LiAlH₄, THF, 0°C | 85% |
| Amination | DEAD, HN₃, RT | 68% |
Synthesis of 5-Chloro-2-Methoxyphenyl Isocyanate
Phosgene-Free Route
To avoid toxic phosgene, triphosgene (bis(trichloromethyl) carbonate) is employed:
- Starting Material : 5-Chloro-2-methoxyaniline dissolved in anhydrous THF.
- Isocyanate Formation : Add triphosgene (0.33 equiv) and Et₃N (2 equiv) at −20°C. Stir for 4 hr under N₂.
Key Data :
| Parameter | Value |
|---|---|
| Purity (HPLC) | 98.5% |
| Yield | 89% |
Urea Bond Formation
Isocyanate-Amine Coupling
React the pre-formed isocyanate with (5-methyl-1,2-oxazol-4-yl)methylamine:
- Conditions : Anhydrous DCM, 0°C → RT, 12 hr.
- Workup : Wash with NaHCO₃, dry over MgSO₄, and purify via silica chromatography.
Reaction Scheme :
$$
\text{Ar-NCO} + \text{H}_2\text{N-R} \rightarrow \text{Ar-NH-C(=O)-NH-R}
$$
Optimization Insights :
Analytical Validation :
- ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, NH), 7.45 (d, J=8.5 Hz, 1H, aryl), 6.91 (s, 1H, oxazole), 4.32 (s, 2H, CH₂).
- HRMS : m/z calcd for C₁₄H₁₅ClN₃O₃ [M+H]⁺: 326.0801; found: 326.0804.
Alternative Routes and Comparative Analysis
Carbodiimide-Mediated Coupling
For laboratories avoiding isocyanates, EDCI/HOBt coupling is viable:
- Activation : 5-Chloro-2-methoxybenzoic acid + EDCI/HOBt in DMF.
- Amine Coupling : Add oxazole-methylamine and stir at RT for 24 hr.
Advantages :
- Avoids hazardous isocyanates.
- Compatible with acid-labile substrates.
Limitations :
- Lower yields (∼65%) due to competing side reactions.
Scale-Up Considerations and Industrial Relevance
- Cost Efficiency : Triphosgene route is preferred for large-scale synthesis (∼$120/kg vs. $450/kg for EDCI).
- Purification : Recrystallization from EtOAc/hexanes achieves >99% purity.
- Regulatory Compliance : Residual solvents (DMF, THF) must meet ICH Q3C limits.
Chemical Reactions Analysis
Types of Reactions: 1-(5-chloro-2-methoxyphenyl)-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazole and phenyl derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the urea linkage to amine groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in polar aprotic solvents.
Major Products:
Oxidation Products: Oxazole and phenyl derivatives with oxidized functional groups.
Reduction Products: Amine derivatives.
Substitution Products: Compounds with various substituents replacing the chloro group.
Scientific Research Applications
1-(5-chloro-2-methoxyphenyl)-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(5-chloro-2-methoxyphenyl)-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in key biological processes, such as cell signaling or metabolic pathways.
Pathways Involved: It may modulate pathways related to oxidative stress, apoptosis, or cell proliferation, leading to its observed biological effects.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The 2-methoxy group in the target compound is conserved in PQ401 but differs from the 2,4-dimethoxy or 2-methyl groups in analogues, which may alter steric hindrance and electronic properties .
Pharmacological and Functional Comparisons
While direct biological data for the target compound are absent in the provided evidence, insights can be inferred from structurally related molecules:
- RORγt/Th17 Pathway Inhibition : Compound 29 (), a urea derivative with a 1,2-oxazol-3-yl group, is reported to inhibit RORγt and Th17 differentiation, suggesting that urea-based compounds with oxazole substituents may target nuclear receptors or inflammatory pathways .
- Kinase Inhibition: PQ401 (), a urea-quinoline hybrid, is a known inhibitor of insulin-like growth factor 1 receptor (IGF-1R), highlighting the role of extended aromatic systems in kinase binding .
Research Findings and Implications
- Structural Insights : The prevalence of urea derivatives in receptor targeting (e.g., RORγt, IGF-1R) underscores the scaffold’s versatility. The target compound’s oxazole group may balance hydrophilicity and binding affinity compared to bulkier analogues .
Biological Activity
The compound 1-(5-chloro-2-methoxyphenyl)-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea is a synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The structure of the compound can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that derivatives containing oxazole and urea functional groups often exhibit significant activity against various pathogens, including bacteria and fungi. The presence of the 5-chloro-2-methoxyphenyl moiety enhances its lipophilicity, potentially improving cell membrane permeability.
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of similar compounds. For instance:
- Antibacterial Activity : In vitro studies suggest that compounds with similar structures exhibit potent antibacterial effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds often range from 0.0048 to 0.025 mg/mL against strains such as Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : The compound's antifungal properties have also been documented, with MIC values indicating effectiveness against Candida albicans and other fungal strains . This aligns with findings that suggest oxazole derivatives possess broad-spectrum antifungal activity.
| Microorganism | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 |
| Escherichia coli | 0.0048 - 0.0195 |
| Candida albicans | 0.039 |
Case Studies
- Study on Antibacterial Efficacy : A recent study demonstrated that a related compound exhibited complete bactericidal activity against S. aureus within 8 hours at a concentration of 25 µg/mL . This suggests that the compound may have rapid action against certain bacterial pathogens.
- Evaluation of Antifungal Properties : Another investigation focused on the antifungal efficacy of similar oxazole-containing compounds, revealing significant inhibition zones against various fungal strains when tested at concentrations ranging from 45 to 60 µg/mL .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
- The chlorine atom on the phenyl ring contributes to increased antimicrobial potency.
- The methoxy group enhances solubility and bioavailability.
- The oxazole ring is crucial for interaction with biological targets, potentially affecting enzyme inhibition or receptor binding.
Q & A
Q. How to validate its mechanism of action using knockout models?
- Experimental Design :
- CRISPR-Cas9 : Generate target gene (e.g., kinase) knockout cell lines. Compare compound efficacy in wild-type vs. knockout models .
- Biochemical Validation : Measure downstream biomarkers (e.g., phosphorylated proteins) via Western blot .
Contradictions and Limitations in Existing Data
- Synthetic Yield Discrepancies : reports 60–70% yields for urea coupling, while cites 45–50%. Optimize stoichiometry (1.2 eq isocyanate) and reaction time (12–24 hrs) .
- Divergent Bioactivity : Anticancer activity in vs. enzyme inhibition in suggests target promiscuity. Use proteome-wide profiling (e.g., KINOMEscan) to map selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
